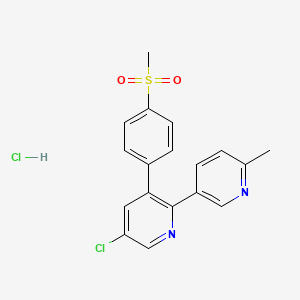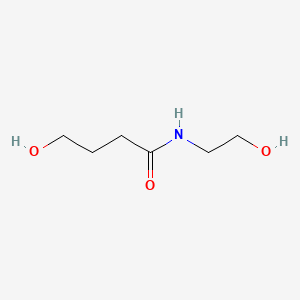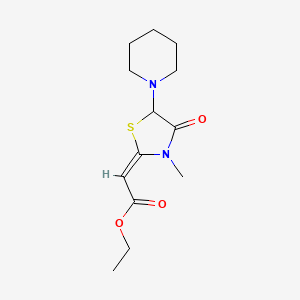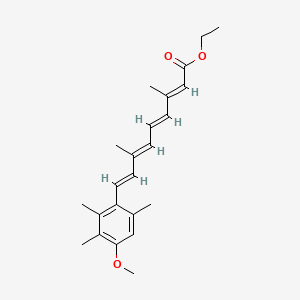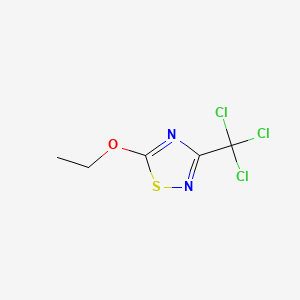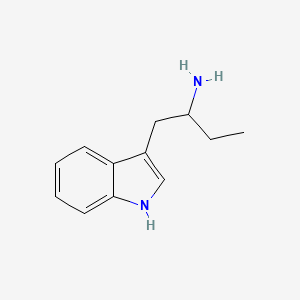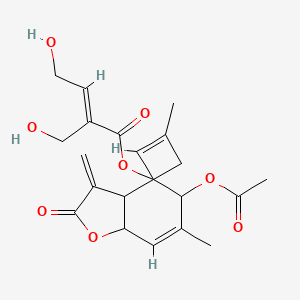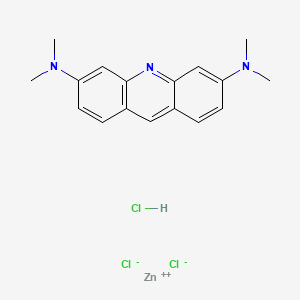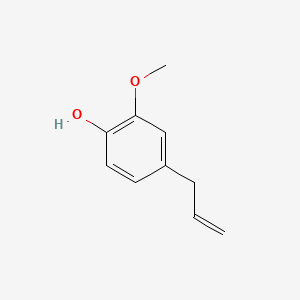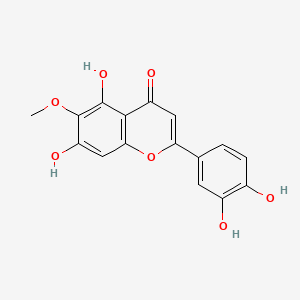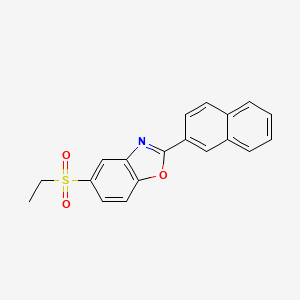
依苏特罗米德
描述
依卒特罗米德是一种口服小分子肌营养不良蛋白调节剂,由Summit Therapeutics开发,用于治疗杜氏肌营养不良症(DMD)。它旨在上调肌营养不良蛋白,这是一种结构和功能类似于 DMD 患者体内缺乏的抗肌萎缩蛋白的蛋白质 .
科学研究应用
依卒特罗米德已被广泛研究,因为它在治疗杜氏肌营养不良症方面的潜力。它的应用包括:
生物学和医学: 依卒特罗米德上调肌营养不良蛋白,可以弥补 DMD 患者抗肌萎缩蛋白的缺乏,可能减缓疾病进展.
化学: 它作为一种模型化合物来研究肌营养不良蛋白调节及其对肌肉功能的影响。
作用机制
依卒特罗米德通过与芳香烃受体 (AhR) 高亲和力结合发挥作用。这种结合拮抗 AhR,导致肌营养不良蛋白上调。肌营养不良蛋白水平的增加可以替代 DMD 患者肌肉细胞中抗肌萎缩蛋白的功能,从而维持肌肉的完整性和功能 .
生化分析
Biochemical Properties
Ezutromid is theorized to maintain utrophin, a protein functionally and structurally similar to dystrophin . Utrophin and dystrophin are reciprocally expressed and are found in different locations in a mature muscle cell . In dystrophin-deficient patients, utrophin was found to be upregulated and is theorized to replace dystrophin in order to maintain muscle fibers .
Cellular Effects
Ezutromid has been shown to significantly decrease muscle inflammation in patients with Duchenne muscular dystrophy (DMD) . It is projected to have the potential to treat all patients suffering with DMD as it maintains the production of utrophin to counteract the lack of dystrophin to retard muscle degeneration .
Molecular Mechanism
The molecular mechanism of Ezutromid involves the maintenance of utrophin, a protein functionally and structurally similar to dystrophin . Utrophin and dystrophin are reciprocally expressed, and are found in different locations in a mature muscle cell . In dystrophin-deficient patients, utrophin was found to be upregulated and is theorized to replace dystrophin in order to maintain muscle fibers .
Temporal Effects in Laboratory Settings
Ezutromid was found to undergo hepatic oxidation of its 2-naphthyl substituent to produce two regioisomeric 1,2-dihydronaphthalene-1,2-diols, DHD1 and DHD3, as the major metabolites after oral administration in humans and rodents .
Metabolic Pathways
Ezutromid undergoes hepatic oxidation of its 2-naphthyl substituent to produce two regioisomeric 1,2-dihydronaphthalene-1,2-diols, DHD1 and DHD3, as the major metabolites after oral administration in humans and rodents .
准备方法
依卒特罗米德的合成涉及多个步骤,从制备核心苯并恶唑结构开始。合成路线通常包括:
苯并恶唑环的形成: 通过 2-氨基苯酚与羧酸衍生物的环化反应来实现。
萘基的引入: 萘基通过傅-克酰化反应引入。
依卒特罗米德的工业生产方法没有被广泛报道,但它们可能涉及优化这些合成步骤以确保高产率和纯度。
化学反应分析
依卒特罗米德经历多种类型的化学反应:
氧化: 它可以被氧化形成亚砜和砜。
还原: 还原反应可以将磺酰基转化为硫醚。
取代: 苯并恶唑环可以进行亲电取代反应。
这些反应中常用的试剂和条件包括过氧化氢等氧化剂用于氧化,氢化铝锂等还原剂用于还原,以及卤素等亲电试剂用于取代反应。这些反应形成的主要产物包括亚砜、砜和卤代衍生物 .
相似化合物的比较
依卒特罗米德在肌营养不良蛋白调节剂中是独一无二的,因为它具有特定的作用机制和对 AhR 的高亲和力。类似化合物包括:
SMT C1100: Summit Therapeutics 开发的另一种肌营养不良蛋白调节剂。
BMN 195: 一种结构和功能与依卒特罗米德相似的化合物.
这些化合物都旨在上调肌营养不良蛋白以治疗 DMD,但依卒特罗米德与 AhR 的特异性结合使其与众不同。
属性
IUPAC Name |
5-ethylsulfonyl-2-naphthalen-2-yl-1,3-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO3S/c1-2-24(21,22)16-9-10-18-17(12-16)20-19(23-18)15-8-7-13-5-3-4-6-14(13)11-15/h3-12H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSGCNXAZROJSNW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=CC2=C(C=C1)OC(=N2)C3=CC4=CC=CC=C4C=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30241525 | |
| Record name | SMT c1100 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
337.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
945531-77-1 | |
| Record name | 5-(Ethylsulfonyl)-2-(2-naphthalenyl)benzoxazole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=945531-77-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ezutromid [INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0945531771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ezutromid | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12888 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SMT c1100 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30241525 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | EZUTROMID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/645R07LF0D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




